N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine
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Overview
Description
N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a complex organic compound that features a quinoline core substituted with a fluorophenyl group, a methyl group, and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the fluorophenyl group through a nucleophilic aromatic substitution reaction. The methyl group is then added via a Friedel-Crafts alkylation, and the piperidinyl methanone moiety is introduced through a reductive amination reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process would typically include rigorous purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as an anti-cancer agent, given its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (4-((4-Chlorophenyl)amino)-6-methylquinolin-2-yl)(4-methylpiperidin-1-yl)methanone
- (4-((4-Bromophenyl)amino)-6-methylquinolin-2-yl)(4-methylpiperidin-1-yl)methanone
- (4-((4-Methylphenyl)amino)-6-methylquinolin-2-yl)(4-methylpiperidin-1-yl)methanone
Uniqueness
The uniqueness of N-(4-fluorophenyl)-6-methyl-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine lies in the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity. Fluorine atoms can enhance the compound’s ability to interact with biological targets, increase its metabolic stability, and improve its overall pharmacokinetic profile.
Properties
IUPAC Name |
[4-(4-fluoroanilino)-6-methylquinolin-2-yl]-(4-methylpiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O/c1-15-9-11-27(12-10-15)23(28)22-14-21(25-18-6-4-17(24)5-7-18)19-13-16(2)3-8-20(19)26-22/h3-8,13-15H,9-12H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEVBHSKSDUELV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC3=C(C=C(C=C3)C)C(=C2)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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